![molecular formula C7H12ClN3O2 B6262111 2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 2171990-11-5](/img/no-structure.png)
2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one hydrochloride
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Description
N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is an aminoalkyl methacrylamide which can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Synthesis Analysis
Surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl) methacrylamide hydrochloride (APMH) was carried out to prepare microgels functionalized with primary amines .Molecular Structure Analysis
The molecular structure of a similar compound, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, has the empirical formula C8H22N2O3Si and a molecular weight of 222.36 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one hydrochloride” are not available, similar compounds like N-(3-Aminopropyl)methacrylamide hydrochloride are used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (3-Aminopropyl)triethoxysilane, include a density of 0.946 g/mL, a melting point of -70 °C, and a boiling point of 217 °C .Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one hydrochloride involves the reaction of 3,4-dihydropyrimidin-4-one with 3-aminopropylamine in the presence of a suitable catalyst and subsequent hydroxylation of the resulting intermediate. The final product is obtained as a hydrochloride salt.", "Starting Materials": [ "3,4-dihydropyrimidin-4-one", "3-aminopropylamine", "Catalyst", "Hydrogen peroxide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3,4-dihydropyrimidin-4-one is dissolved in a suitable solvent and 3-aminopropylamine is added to the reaction mixture.", "Step 2: The reaction mixture is heated under reflux in the presence of a suitable catalyst for a specific period of time.", "Step 3: The resulting intermediate is cooled and treated with hydrogen peroxide and sodium hydroxide to hydroxylate the compound.", "Step 4: The reaction mixture is acidified with hydrochloric acid to obtain the final product as a hydrochloride salt.", "Step 5: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum." ] } | |
CAS RN |
2171990-11-5 |
Product Name |
2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one hydrochloride |
Molecular Formula |
C7H12ClN3O2 |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
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